N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide
Description
N-(4-{[(3-Methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide is a sulfonamide derivative featuring a cyclopropanecarboxamide group attached to a phenyl ring, which is further substituted with a sulfonamide-linked 3-methoxy-2-pyrazinylamine moiety.
Properties
Molecular Formula |
C15H16N4O4S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H16N4O4S/c1-23-15-13(16-8-9-17-15)19-24(21,22)12-6-4-11(5-7-12)18-14(20)10-2-3-10/h4-10H,2-3H2,1H3,(H,16,19)(H,18,20) |
InChI Key |
KZQUICVJONQGKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . This method allows for the introduction of the cyclopropane ring and the sulfonamide group in a controlled manner. The reaction conditions often require the use of strong acids and reducing agents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups into simpler forms.
Substitution: Allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazine moiety may also play a role in the compound’s biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, focusing on heterocyclic substitutions, sulfonamide modifications, and carboxamide variations.
Heterocyclic Substituent Variations
a. Pyrazinyl vs. Pyrimidinyl Derivatives
- Target Compound : The pyrazinyl group (a six-membered ring with two nitrogen atoms at positions 1 and 2) is substituted with a methoxy group at position 3. This configuration may enhance π-π stacking interactions in biological targets.
- Pyrimidinyl Analog (CAS 433704-96-2) : Replaces the pyrazine with a 2,6-dimethoxy-pyrimidine ring (nitrogens at positions 1 and 3). The pyrimidine’s electron-deficient nature and additional methoxy groups could alter solubility and binding kinetics compared to the pyrazine variant. Molecular weight: 378.4 g/mol .
| Parameter | Target Compound | Pyrimidinyl Analog (CAS 433704-96-2) |
|---|---|---|
| Heterocycle | 3-Methoxy-pyrazine | 2,6-Dimethoxy-pyrimidine |
| Molecular Weight (g/mol) | Not Reported | 378.4 |
| Key Functional Groups | Sulfonamide, Cyclopropane | Sulfonamide, Cyclopropane |
b. Tetrahydrofuranmethyl Substituent (CAS 901681-41-2) This analog replaces the heterocyclic amine with a tetrahydrofuranmethyl group on the sulfonamide nitrogen. Molecular formula: C₁₅H₂₀N₂O₄S .
Carboxamide Group Variations
a. Cyclopropanecarboxamide vs. Valeroylsulfamerazine (Compound 21, )
- Target Compound : Cyclopropanecarboxamide provides steric constraint, favoring specific binding conformations.
- Valeroylsulfamerazine : Substitutes cyclopropane with a pentanamide (valeroyl) chain. The longer aliphatic chain increases lipophilicity, which may affect membrane permeability but reduce metabolic stability .
| Parameter | Target Compound | Valeroylsulfamerazine |
|---|---|---|
| Carboxamide Group | Cyclopropane | Pentanamide |
| Calculated LogP* | Higher | Lower |
| Metabolic Stability | Higher (rigid) | Lower (flexible) |
*LogP estimated based on structural features.
Sulfonamide-Linked Aromatic Amines ()
Compounds 13a–e in feature a sulfamoylphenyl core coupled with substituted phenylhydrazines. For example:
- 13b (4-Methoxyphenyl variant) : Melting point 274°C, yield 95%, with IR peaks at 2212 cm⁻¹ (C≡N) and 1662 cm⁻¹ (C=O). Compared to the target compound, these derivatives lack the cyclopropane group but share the sulfonamide-phenyl backbone, highlighting the role of carboxamide rigidity in thermal stability .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (diazonium salt coupling) and (Suzuki-Miyaura coupling for heterocycles). Yields for analogs range from 72% to 95%, suggesting efficient protocols .
- Biological Relevance : Pyrazine/pyrimidine derivatives often exhibit kinase inhibitory activity (e.g., tozasertib in ). The 3-methoxy group on pyrazine may modulate selectivity for specific ATP-binding pockets .
- Physicochemical Properties : Cyclopropane derivatives generally display higher melting points (e.g., 274–288°C in ) due to rigid structures, whereas aliphatic carboxamides (e.g., valeroylsulfamerazine) may have lower thermal stability .
Biological Activity
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H19N5O6S2
- Molecular Weight : 477.5 g/mol
- CAS Number : 1207977-84-1
- Structure : The compound features a cyclopropanecarboxamide core, linked to a sulfonamide group and a pyrazinyl moiety, which are known for their biological activities.
Research indicates that compounds with similar structures often exhibit anticancer properties through various mechanisms, including:
- Induction of Apoptosis : Compounds like this compound may induce apoptosis in cancer cells by activating caspases (caspase-3, -8, and -9) and modulating pro-apoptotic factors such as p53 and Bax .
- Inhibition of Cell Proliferation : Studies have shown that related pyrazolo derivatives can inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound may have similar effects .
- Autophagy Modulation : The compound may also promote autophagy, as indicated by increased formation of autophagosomes and expression of beclin-1, which is crucial for cellular homeostasis and response to stress .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | 0.5 | Autophagy induction |
These findings suggest that this compound could be an effective anticancer agent.
Case Studies
- Breast Cancer Research : A study focused on the anticancer properties of sulfonamide derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells while sparing normal cells .
- Mechanistic Insights : Another investigation into the mechanisms revealed that these compounds could suppress NF-κB expression while promoting the expression of apoptosis-related proteins, indicating a multifaceted approach to cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
